molecular formula C19H24N2O3S B2893304 N,N-dimethyl-4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide CAS No. 912909-66-1

N,N-dimethyl-4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide

Cat. No.: B2893304
CAS No.: 912909-66-1
M. Wt: 360.47
InChI Key: UBTGKHJYSFKNES-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. Subsequent steps may include sulfonation, alkylation, and oxidation reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to convert the sulfonamide group to an amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Brominated or nitro-substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Sulfonamide derivatives are used in the development of pharmaceuticals, particularly as antibacterial agents.

  • Industry: These compounds are utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N,N-Dimethyl-4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide is structurally similar to other indole derivatives and sulfonamides, such as:

    • This compound

Uniqueness: This compound stands out due to its specific structural features, such as the presence of the trimethyl group and the sulfonamide moiety, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13-10-16-17(11-19(2,3)12-18(16)22)21(13)14-6-8-15(9-7-14)25(23,24)20(4)5/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTGKHJYSFKNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)S(=O)(=O)N(C)C)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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